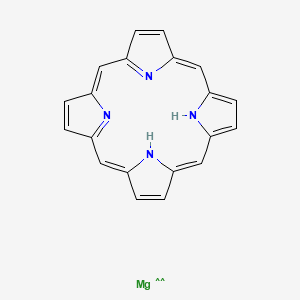

Porfirina de Magnesio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium porphyrin is a coordination compound where a magnesium ion is centrally coordinated to a porphyrin ring. Porphyrins are planar aromatic macrocycles composed of four pyrrole subunits interconnected via methine bridges. Magnesium porphyrin is notably present in chlorophyll, the pigment responsible for photosynthesis in plants. This compound plays a crucial role in converting light energy into chemical energy, making it indispensable for life on Earth .

Aplicaciones Científicas De Investigación

Magnesium porphyrin has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, magnesium porphyrin is used as a catalyst in organic reactions, including oxidation and reduction processes. Its unique electronic properties make it an excellent candidate for studying fundamental questions of aromaticity and coordination chemistry .

Biology: In biology, magnesium porphyrin is crucial for understanding photosynthesis. It serves as a model compound for studying the light-harvesting processes in plants and the electron transfer mechanisms involved in energy conversion .

Medicine: In medicine, magnesium porphyrin derivatives are explored for their potential in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Its ability to generate reactive oxygen species upon light exposure makes it a promising candidate for cancer treatment .

Industry: In industry, magnesium porphyrin is used in the development of sensors, solar cells, and other advanced materials. Its photophysical properties make it suitable for applications in energy conversion and storage .

Mecanismo De Acción

Target of Action

Magnesium Porphyrin, also known as Mg(II) Porphine, primarily targets the chlorophyll molecules in plants . It plays a crucial role in the photosynthetic systems of plants . The compound has a unique ability to bind with metals in different ways, making it an interesting ligand .

Mode of Action

Magnesium Porphyrin interacts with its targets through a process known as coordination chemistry . In this process, the magnesium ion in the compound is coordinated to four nitrogen atoms from the porphyrin ring and two nitrogen atoms from the axial ligands, forming a regular octahedron . This interaction results in diverse coordination modes .

Biochemical Pathways

The primary biochemical pathway affected by Magnesium Porphyrin is the porphyrin and chlorophyll metabolic pathway . In this pathway, the expression of several genes, such as magnesium chelatase subunit H (CHLH), is reduced under certain conditions . This affects the downstream effects of the pathway, including the production of chlorophyll and other related compounds .

Pharmacokinetics

It’s known that the compound exhibits stability against photodegradation in the presence of light and oxygen .

Result of Action

The action of Magnesium Porphyrin results in the stability of the compound against the photodegradation of magnesium porphyrin in the presence of light and oxygen . This stability is also observed in freshly isolated chlorophyll a from spinach . Moreover, histamine-bound complexes of the compound show higher antioxidant activity compared to the free base porphyrin .

Action Environment

The action, efficacy, and stability of Magnesium Porphyrin are influenced by environmental factors such as light and oxygen . The compound is found to be stable against photodegradation in the presence of these factors . Additionally, the compound acts as an efficient photocatalyst for the transformation of CO2 to cyclic carbonates and oxazolidinones under ambient conditions .

Análisis Bioquímico

Biochemical Properties

Magnesium(II) Porphine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an enzymatic cofactor, facilitating electron transfer and exciton shuffling. In photodynamic therapy, Magnesium(II) Porphine interacts with light of a specific wavelength to produce singlet oxygen, which then reacts with cellular components to induce oxidative stress and cell death .

Cellular Effects

Magnesium(II) Porphine influences various types of cells and cellular processes. In cancer cells, it induces oxidative damage through the generation of singlet oxygen, leading to cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of the cell and inducing oxidative stress .

Molecular Mechanism

The mechanism of action of Magnesium(II) Porphine involves its activation by light, which leads to the generation of singlet oxygen. This reactive oxygen species interacts with cellular components, causing oxidative damage to proteins, lipids, and DNA. Magnesium(II) Porphine also binds to specific biomolecules, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Magnesium(II) Porphine change over time. The compound’s stability and degradation are influenced by factors such as light exposure and the presence of reactive oxygen species. Long-term effects on cellular function include sustained oxidative stress and potential changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Magnesium(II) Porphine vary with different dosages in animal models. At low doses, it may induce mild oxidative stress, while higher doses can lead to significant oxidative damage and cell death. Toxic or adverse effects at high doses include tissue damage and inflammation .

Metabolic Pathways

Magnesium(II) Porphine is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species. This compound can also affect metabolic flux and metabolite levels by altering the redox state of the cell .

Transport and Distribution

Within cells and tissues, Magnesium(II) Porphine is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by factors such as light exposure and the presence of reactive oxygen species. This compound can accumulate in specific cellular compartments, leading to localized oxidative damage .

Subcellular Localization

Magnesium(II) Porphine is localized in various subcellular compartments, including the mitochondria and lysosomes. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. In these compartments, Magnesium(II) Porphine can induce localized oxidative stress and affect cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium porphyrin can be synthesized through various methods. One common approach involves the reaction of porphyrin with magnesium salts under controlled conditions. For instance, heating a mixture of porphyrin and magnesium acetate in a solvent like dimethylformamide can yield magnesium porphyrin. Another method involves the use of microwave-assisted synthesis, which offers higher yields and shorter reaction times compared to traditional methods .

Industrial Production Methods: Industrial production of magnesium porphyrin often employs large-scale synthesis techniques. These methods include the use of high-temperature reactions and specialized catalysts to ensure efficient production. The use of ionic liquids as solvents has also been explored to enhance yields and simplify the purification process .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a photocatalyst, facilitating reactions such as the transformation of carbon dioxide into cyclic carbonates and oxazolidinones under ambient conditions .

Common Reagents and Conditions: Common reagents used in reactions involving magnesium porphyrin include epoxides, aziridines, and carbon dioxide. These reactions typically occur under solvent-free conditions at room temperature and atmospheric pressure .

Major Products: The major products formed from reactions involving magnesium porphyrin include cyclic carbonates and oxazolidinones. These products are valuable in various industrial applications, including the production of polymers and pharmaceuticals .

Comparación Con Compuestos Similares

Magnesium porphyrin can be compared with other metalloporphyrins, such as iron porphyrin and zinc porphyrin:

Iron Porphyrin: Iron porphyrin is a key component of hemoglobin and cytochrome P450 enzymes. It plays a vital role in oxygen transport and metabolism. Unlike magnesium porphyrin, iron porphyrin is involved in redox reactions and electron transfer processes in biological systems .

Zinc Porphyrin: Zinc porphyrin is used in various photophysical and photochemical applications. It has similar electronic properties to magnesium porphyrin but differs in its coordination chemistry and reactivity. Zinc porphyrin is often used in the development of light-harvesting systems and sensors .

Nickel Porphyrin: Nickel porphyrin is another similar compound with applications in catalysis and material science. It exhibits unique catalytic properties due to the presence of nickel, making it suitable for specific industrial processes .

Uniqueness of Magnesium Porphyrin: Magnesium porphyrin’s uniqueness lies in its role in photosynthesis and its ability to act as a photocatalyst under mild conditions. Its coordination chemistry and electronic properties make it a versatile compound with applications spanning multiple scientific disciplines .

Propiedades

Número CAS |

13007-95-9 |

|---|---|

Fórmula molecular |

C20H14MgN4 |

Peso molecular |

334.7 g/mol |

InChI |

InChI=1S/C20H14N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12,21,24H; |

Clave InChI |

OXLVMVIUBXHTSA-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Mg] |

SMILES canónico |

C1=CC2=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)C=C3.[Mg] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-benzofuran-2-yl)-6-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)